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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR)

of the spirocyclic compound GSK2200150A, a novel antitubercular agent identified through

high-throughput screening. This document summarizes key quantitative data, details

experimental methodologies, and visualizes relevant pathways and workflows to support

ongoing research and development in the fight against tuberculosis.

Core Compound Profile: GSK2200150A
GSK2200150A is a representative of the "Spiros" family of anti-tuberculosis leads developed

by GlaxoSmithKline.[1] It exhibits potent activity against the virulent H37Rv strain of

Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of 0.38 μM.[2] The

spirocyclic core of this compound class has been a focal point for medicinal chemistry efforts to

develop new therapeutics against tuberculosis.

Structure-Activity Relationship (SAR) Analysis
The following table summarizes the structure-activity relationships for a series of analogs

based on the GSK2200150A scaffold. The data is extracted from the open-source publication

by Badiola KA, et al. (2014), which details the synthesis and evaluation of these compounds.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b10798360?utm_src=pdf-interest
https://www.benchchem.com/product/b10798360?utm_src=pdf-body
https://www.benchchem.com/product/b10798360?utm_src=pdf-body
https://www.benchchem.com/product/b10798360?utm_src=pdf-body
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0111782
https://www.tandfonline.com/doi/full/10.1080/17568919.2025.2479413?src=
https://www.benchchem.com/product/b10798360?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10798360?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound ID R Group
MIC (μM) against M.
tuberculosis H37Rv

GSK2200150A 0.38

10 >100

11 0.06

12 25

13 1.6

14 0.8

15 1.6

16 12.5

17 >100

18 >100

Data sourced from Badiola KA, et al. PLoS One. 2014;9(12):e111782.

Key SAR Insights:

N-Substitution is Critical: The nature of the substituent on the piperidine nitrogen plays a

crucial role in the antitubercular activity.

Aromatic Substituents: Analogs with aromatic substituents at the R position, particularly the

biphenyl group in the optimized analog 11, demonstrate significantly enhanced potency

compared to the initial lead, GSK2200150A.

Alkyl and Acyl Groups: Simple alkyl or acyl substitutions at the nitrogen, as seen in

compounds 10, 17, and 18, lead to a dramatic loss of activity.

Benzyl Analogs: Benzyl-substituted analogs (13, 14, 15, and 16) show moderate to good

activity, suggesting that an aromatic ring in this position is favorable.

Proposed Mechanism of Action: Targeting MmpL3
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While the precise molecular interactions are still under investigation, evidence suggests that

the spirocyclic compounds, including GSK2200150A and its analogs, exert their antitubercular

effect by inhibiting the Mycobacterial Membrane Protein Large 3 (MmpL3). MmpL3 is an

essential transporter protein in Mycobacterium tuberculosis responsible for the translocation of

trehalose monomycolate (TMM), a key precursor for the synthesis of the mycobacterial outer

membrane. Inhibition of MmpL3 disrupts the formation of this protective layer, leading to

bacterial cell death.
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Caption: Proposed mechanism of action of GSK2200150A.

Experimental Protocols
Synthesis of Spirocycle Analogs
The synthesis of the spirocycle analogs of GSK2200150A was achieved through a multi-step

process as outlined in the workflow below. The key step involves an oxa-Pictet-Spengler

reaction to construct the core spirocyclic scaffold.
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Starting Materials:
Thiophene-3-ethanol & Aldehyde

Step 1: Oxa-Pictet-Spengler Reaction

Core Spirocycle Intermediate

Step 2: N-Deprotection

Secondary Amine

Step 3: N-Functionalization
(Reductive Amination or Acylation)

Final Spirocycle Analogs

Click to download full resolution via product page

Caption: General synthetic workflow for spirocycle analogs.

Antitubercular Activity Assay
The in vitro activity of the synthesized compounds against Mycobacterium tuberculosis H37Rv

was determined using a resazurin-based microplate assay.

Preparation of Compounds: Compounds were solubilized in DMSO to create stock solutions.
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Bacterial Culture:M. tuberculosis H37Rv was cultured in Middlebrook 7H9 broth

supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-

catalase).

Assay Setup:

Compounds were serially diluted in a 96-well microplate.

A standardized inoculum of M. tuberculosis H37Rv was added to each well.

The plates were incubated at 37°C for a defined period.

Resazurin Addition: A solution of resazurin was added to each well, and the plates were re-

incubated.

Data Analysis: The fluorescence was measured using a microplate reader. The MIC was

determined as the lowest concentration of the compound that inhibited the growth of the

bacteria, as indicated by the lack of reduction of resazurin (no color change from blue to

pink).

Conclusion
The spirocyclic scaffold of GSK2200150A represents a promising starting point for the

development of novel antitubercular agents. The structure-activity relationship studies have

demonstrated that modifications to the N-substituent of the piperidine ring can lead to

significant improvements in potency. The optimized analog, with a biphenyl moiety, showcases

a substantial increase in activity, highlighting a clear direction for future medicinal chemistry

efforts. The likely mechanism of action, through the inhibition of the essential MmpL3

transporter, provides a solid foundation for further target-based drug design and optimization.

The detailed experimental protocols provided herein should facilitate the replication and

extension of these findings by the scientific community.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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